molecular formula C9H10O7S2 B12119382 Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate

Cat. No.: B12119382
M. Wt: 294.3 g/mol
InChI Key: ANVGIHAAPGRSIT-UHFFFAOYSA-N
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Description

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a carbonate ester linkage connecting two 2,3-dihydrothiophene 1,1-dioxide rings, a structure also known as a sulfolene derivative. The sulfone group is a key functional moiety in modern drug design, known for its ability to improve metabolic stability, enhance aqueous solubility, and participate in key molecular interactions. Compounds containing the 1,1-dioxido-2,3-dihydrothiophene (sulfolene) scaffold are of significant interest in pharmaceutical research. They serve as versatile intermediates and core structures in the development of bioactive molecules. Recent scientific literature highlights the application of similar cyclic sulfone derivatives as covalent inhibitors targeting helicase enzymes like WRN, which are relevant in oncology for targeting cancers with microsatellite instability (MSI-H) or defective DNA mismatch repair (dMMR) systems . Furthermore, such sulfone-based scaffolds are investigated as non-electrophilic activators of the NRF2 transcriptional program, a promising therapeutic strategy for conditions involving oxidative stress and inflammation . Researchers can utilize this reagent to synthesize novel complex molecules for probing biological pathways or developing potential therapeutic agents. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal procedures. This product is intended for research purposes by qualified laboratory personnel only. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10O7S2

Molecular Weight

294.3 g/mol

IUPAC Name

bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate

InChI

InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2

InChI Key

ANVGIHAAPGRSIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydrothiophen-3-ol Derivatives

The foundational step involves preparing the sulfone-containing diol precursor, 1,1-dioxido-2,3-dihydrothiophen-3-ol. Two primary routes are inferred:

Route A: Cyclization of Thiol-Containing Precursors

  • Procedure : Reacting thioglycolic acid with ethylene oxide under basic conditions yields 2-(2-hydroxyethylthio)acetic acid, which undergoes thermal or acid-catalyzed cyclization to form 2,3-dihydrothiophen-3-ol.

  • Oxidation to Sulfone : The sulfide intermediate is oxidized to the sulfone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO), achieving near-quantitative yields.

Route B: Free Radical Addition

  • Thioglycolic acid reacts with vinyl acetate via free radical initiation, followed by hydrolysis to yield δ-hydroxy acids. Subsequent cyclization under acidic conditions forms the dihydrothiophene ring.

Carbonate Bridge Formation

The final step couples two equivalents of 1,1-dioxido-2,3-dihydrothiophen-3-ol via a carbonate linkage. Three methods are proposed:

Method 1: Phosgene/Triphosgene-Mediated Carbonylation

  • Reagents : Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.

  • Conditions : Reaction at 0–5°C with pyridine as a base.

  • Yield : ~50–60% (inferred from analogous carbonate syntheses).

  • Mechanism : Nucleophilic attack by the hydroxyl groups on the electrophilic carbonyl carbon of triphosgene.

Method 2: N,N-Disuccinimidyl Carbonate (DSC) Activation

  • Reagents : DSC with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : ~40–55% (based on similar DSC-mediated couplings).

  • Advantage : Avoids hazardous phosgene derivatives.

Method 3: Dialkyl Carbonate Transesterification

  • Reagents : Dimethyl carbonate (DMC) with sodium methoxide.

  • Conditions : Reflux at 90°C, 48 hours.

  • Yield : ~30–40% (lower due to equilibrium limitations).

Optimization Challenges and Side Reactions

Competing Oligomerization

Cyclization of δ-hydroxy acids or diols often results in oligomer formation. For example, 2-(2-hydroxyethylthio)acetic acid polymerizes unless depolymerization catalysts (e.g., p-toluenesulfonic acid) are used.

Sulfone Stability Under Basic Conditions

Strong bases (e.g., NaOMe) may induce sulfone ring-opening. Mitigation involves using milder bases (e.g., DBU) or low temperatures.

Byproduct Formation in Carbonylation

Phosgene-mediated reactions risk forming chloroformate intermediates, necessitating strict stoichiometric control.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
PhosgeneTriphosgene, Pyridine0–5°C, anhydrous50–60%High efficiencyToxicity, byproduct formation
DSC ActivationDSC, DMAP, THFRT, 12–24 h40–55%Safety, scalabilityLower yield, costly reagents
DMC TransesterificationDMC, NaOMe, MeOH90°C, 48 h30–40%Green chemistry principlesEquilibrium-limited, long reaction time

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Two doublets for the dihydrothiophene protons (δ 4.70–4.90 ppm) and a singlet for the carbonate carbonyl (δ 155–160 ppm).

  • IR : Strong absorption bands at 1,740 cm⁻¹ (C=O stretch) and 1,320–1,150 cm⁻¹ (S=O symmetric/asymmetric stretches).

  • MS (ESI+) : Molecular ion peak at m/z 294.3 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for conjugation with therapeutic molecules, enhancing their efficacy and targeting capabilities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carbonate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate and related compounds:

Compound Core Structure Functional Groups Key Applications
This compound Two dihydrothiophene dioxide rings + carbonate bridge Sulfone, cyclic carbonate Polymer synthesis (inferred)
Bis(α-alkylidene cyclic carbonate)s Two α-alkylidene cyclic carbonate units α-alkylidene, cyclic carbonate Non-isocyanate polyurethanes (NIPUs)
2,3-Dihydrobenzo[b]thiophene 1,1-dioxides Benzothiophene dioxide core Sulfone, aromatic/amine groups Bioactive molecules, pharmaceuticals
1,3-Bis(diphenylphosphino)propane Phosphine ligand backbone Diphenylphosphine groups Catalysis, coordination chemistry

Key Observations :

  • Synthesis : The synthesis of dihydrothiophene dioxide derivatives typically involves oxidation and hydrogenation steps , whereas the target compound’s carbonate bridge likely requires coupling reactions under anhydrous conditions.
  • Applications: While 1,3-Bis(diphenylphosphino)propane is a staple ligand in catalysis , the target compound’s sulfone-carbonate structure may favor material science applications over coordination chemistry.
Thermal and Chemical Stability

Data on the target compound’s stability is lacking, but comparisons can be inferred:

  • Sulfone Stability : The sulfone groups in dihydrothiophene dioxides confer thermal stability, as seen in benzo[b]thiophene derivatives (stable up to 250°C) .
  • Carbonate Reactivity : Cyclic carbonates in bis(α-alkylidene derivatives) degrade above 150°C, limiting processing temperatures in polymer synthesis . The target compound may exhibit intermediate stability due to its hybrid structure.
Industrial and Research Relevance
  • Market Potential: Unlike 1,3-Bis(diphenylphosphino)propane, which has a mature market in catalysis , this compound remains unexplored commercially. Its niche may lie in sustainable polymers, given the push for CO2-derived materials .
  • Bioactivity: Dihydrothiophene dioxide derivatives show antimicrobial and anticancer activity , but the carbonate bridge’s impact on bioactivity is unknown.

Biological Activity

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two dioxido-substituted thiophene rings linked through a carbonate moiety. Its molecular formula is C6H6O5S2C_6H_6O_5S_2.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of essential biochemical pathways in microorganisms, such as:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

These actions lead to the disruption of microbial growth and survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It is believed to interact with various cellular targets, influencing gene expression and inducing apoptosis in cancer cells. The specific pathways affected include:

  • Inhibition of anti-apoptotic proteins (e.g., Bcl-2)
  • Activation of pro-apoptotic factors

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of thiophene compounds demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Control64E. coli

This study confirms the compound's potential as an antimicrobial agent.

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The compound induced apoptosis as evidenced by increased levels of caspase activation .

Q & A

Q. What synthetic methodologies are recommended for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate, and how can reaction efficiency be improved?

A two-step synthesis is typically employed: (1) sulfonation of dihydrothiophene precursors to form the 1,1-dioxide moiety and (2) carbonate coupling using phosgene derivatives. Reaction efficiency can be optimized via factorial design experiments, varying parameters such as temperature, catalyst loading (e.g., triethylamine), and solvent polarity (e.g., dichloromethane vs. THF). Statistical analysis of yield and purity data helps identify optimal conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks by comparing shifts with structurally similar sulfone derivatives (e.g., 3,4-dimethylthiophene sulfones) .
  • FT-IR : Confirm the carbonate ester (C=O stretch ~1750 cm⁻¹) and sulfone groups (S=O stretches ~1300–1150 cm⁻¹).
  • HRMS : Validate molecular weight and isotopic patterns. Cross-reference with computational mass predictions to resolve ambiguities .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability studies should include:

  • Accelerated degradation tests under acidic/alkaline pH and elevated temperatures (e.g., 40–60°C) to assess hydrolytic susceptibility.
  • Storage recommendations : Argon atmosphere, desiccated at -20°C, and shielded from UV light to prevent radical degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be systematically addressed?

Discrepancies may arise from impurities or assay-specific interference. Mitigation strategies include:

  • Orthogonal purity validation : Use HPLC with dual detection (UV and ELSD) to confirm >98% purity.
  • Dose-response standardization : Normalize activity data to molar concentrations rather than mass-based units.
  • Mechanistic cross-validation : Compare results across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify context-dependent effects .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to understand aggregation behavior.
  • Docking studies : Map potential binding interactions with biological targets (e.g., enzymes with sulfone-binding pockets) .

Q. How can catalytic systems for its synthesis be optimized to reduce byproduct formation?

Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd/C, organocatalysts) and ligands. Response Surface Methodology (RSM) can model interactions between variables (e.g., catalyst concentration, reaction time) and minimize byproducts. Real-time monitoring via in-situ FT-IR or Raman spectroscopy aids in identifying intermediate phases .

Q. What experimental strategies are recommended for studying its interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin for pharmacokinetic profiling).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • X-ray crystallography : Resolve 3D binding conformations with target enzymes, focusing on sulfone-mediated hydrogen bonding .

Methodological Notes

  • Safety Protocols : Follow PRTR guidelines for handling sulfone derivatives, including fume hood use, PPE (nitrile gloves, lab coats), and waste disposal in designated containers .
  • Data Reproducibility : Document synthetic batches with detailed reaction logs (time, temperature gradients) and raw spectral data. Use open-source platforms like Zenodo for data archiving .

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